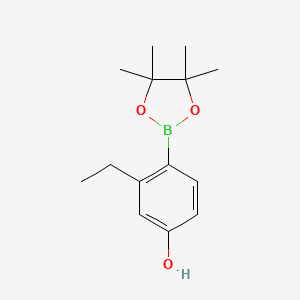

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds containing both aromatic and cyclic ester functionalities. The primary International Union of Pure and Applied Chemistry name is 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, which accurately describes the substitution pattern on the benzene ring. This nomenclature system identifies the phenol as the parent structure, with the ethyl group positioned at the 3-carbon and the tetramethyl-dioxaborolan moiety attached at the 4-carbon position relative to the hydroxyl group.

The compound is systematically classified within multiple chemical categories based on its structural features. As an organoboron compound, it belongs to the broader class of boronic esters, specifically the pinacol boronic ester subclass characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system. The presence of the phenolic hydroxyl group classifies it simultaneously as a phenol derivative, while the ethyl substituent places it among alkyl-substituted aromatic compounds. According to Chemical Abstracts Service registry information, the compound bears the unique identifier 1905413-57-1, though some commercial sources have cited alternative registry numbers such as 475250-52-3, indicating potential variations in registration or isomeric considerations.

The systematic classification extends to its molecular descriptor codes, including the MDL number MFCD16994289, which provides standardized identification across chemical databases. The compound's InChI key LCJLMPOKWTVQIW-UHFFFAOYSA-N serves as a unique molecular identifier that encodes the complete structural information in a standardized format, enabling precise identification and database searching across different chemical information systems.

Molecular Formula and Stereochemical Considerations

The molecular formula C₁₄H₂₁BO₃ represents the empirical composition of 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, with a calculated molecular weight of 248.13 grams per mole. This formula indicates fourteen carbon atoms, twenty-one hydrogen atoms, one boron atom, and three oxygen atoms arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. The structural representation can be expressed through the SMILES notation OC1=CC=C(B2OC(C)(C)C(C)(C)O2)C(CC)=C1, which provides a linear description of the molecular connectivity.

The stereochemical analysis reveals several important conformational features that influence the compound's reactivity and stability. The boron center adopts a trigonal planar geometry in its neutral state, consistent with sp² hybridization, while the dioxaborolane ring maintains a chair-like conformation that minimizes steric interactions between the four methyl substituents. Research has demonstrated that pinacol boronic esters like this compound exhibit remarkably small steric footprints despite the presence of quaternary carbon centers, with the planarity of the oxygen-boron-oxygen motif playing a crucial role in minimizing steric interactions.

The conformational preferences of the molecule are further influenced by the ethyl substituent at the 3-position, which can adopt multiple rotational conformers around the carbon-carbon bond. The phenolic hydroxyl group introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions with the nearby ethyl group or the boronic ester functionality. Computational studies of related boronic esters suggest that the percent buried volume parameter provides the most accurate measure of steric effects in these systems, indicating that the apparent bulk of the tetramethyl-dioxaborolane group is significantly reduced by its planar geometry.

| Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₄H₂₁BO₃ | - |

| Molecular Weight | 248.13 | g/mol |

| Carbon Atoms | 14 | atoms |

| Hydrogen Atoms | 21 | atoms |

| Boron Atoms | 1 | atoms |

| Oxygen Atoms | 3 | atoms |

| Chemical Abstracts Service Number | 1905413-57-1 | - |

| MDL Number | MFCD16994289 | - |

Comparative Analysis with Related Boronic Acid Esters

The structural relationship between 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and other boronic acid esters reveals important patterns in molecular design and reactivity. A direct comparison with 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol demonstrates how substituent positioning affects molecular properties while maintaining the same molecular formula C₁₄H₂₁BO₃ and molecular weight of 248.13. The key difference lies in the substitution pattern: while the target compound features a single ethyl group at the 3-position, the comparative compound contains two methyl groups at the 2,6-positions relative to the hydroxyl functionality.

Examination of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, bearing the Chemical Abstracts Service number 214360-76-6, reveals the impact of removing the ethyl substituent entirely. This simpler analog has the molecular formula C₁₂H₁₇BO₃ with a molecular weight of 220.07, representing a loss of C₂H₄ corresponding to the ethyl group. The melting point data shows this unsubstituted analog melts at 94-98°C, providing a baseline for understanding how the ethyl substitution affects thermal properties.

The comparison extends to the parent phenylboronic acid pinacol ester (Chemical Abstracts Service 24388-23-6), which lacks both the hydroxyl and ethyl functionalities, having the formula C₁₂H₁₇BO₂ and molecular weight 204.08. This compound serves as the foundational structure from which phenolic derivatives are constructed. Research indicates that phenylboronic acid pinacol esters undergo rapid transformation to corresponding phenols when treated with N-oxides, often within minutes at ambient temperature, demonstrating the synthetic utility of these transformations.

The structural variations among these related compounds highlight the versatility of the tetramethyl-dioxaborolane protecting group system. Studies have shown that boronic esters exhibit excellent stability under a wide range of reaction conditions while remaining readily convertible to other functional groups through established protocols. The pinacol ester framework provides protection for the boronic acid functionality while allowing for selective reactions at other positions on the aromatic ring, making these compounds valuable intermediates in multi-step synthetic sequences.

| Compound | CAS Number | Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 1905413-57-1 | C₁₄H₂₁BO₃ | 248.13 | Ethyl at 3-position |

| 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 269410-25-5 | C₁₄H₂₁BO₃ | 248.13 | Two methyls at 2,6-positions |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 214360-76-6 | C₁₂H₁₇BO₃ | 220.07 | No alkyl substitution |

| Phenylboronic acid pinacol ester | 24388-23-6 | C₁₂H₁₇BO₂ | 204.08 | No hydroxyl group |

Properties

IUPAC Name |

3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-6-10-9-11(16)7-8-12(10)15-17-13(2,3)14(4,5)18-15/h7-9,16H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJLMPOKWTVQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the following key steps:

- Starting from commercially available 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol as the boronate precursor.

- Introduction of the ethyl substituent at the 3-position of the phenol ring via selective alkylation or cross-coupling reactions.

- Purification and isolation of the final boronate ester with high purity (typically around 95%).

Palladium-Catalyzed Suzuki Coupling Route

A prominent method involves Suzuki-Miyaura cross-coupling between a halogenated phenol derivative and an organoboron reagent:

-

- Starting materials: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and 3-bromoethyl phenol derivatives.

- Catalyst: Palladium complex such as PdCl₂(dppf)·CH₂Cl₂.

- Base: Potassium phosphate (K₃PO₄).

- Phase transfer catalyst: Tetrabutylammonium bromide (n-Bu₄NBr).

- Solvent: Acetonitrile (MeCN).

- Atmosphere: Nitrogen.

- Temperature: Reflux for approximately 2 hours.

-

- The boronate and halogenated phenol are combined with the catalyst, base, and phase transfer catalyst in MeCN.

- The mixture is heated under reflux under nitrogen.

- After reaction completion, the mixture is cooled, extracted with ethyl acetate, washed with water and brine, dried, and concentrated.

- Purification is performed by silica gel chromatography, often followed by precipitation with n-hexane to isolate the solid product.

Alkylation of Pinacol Boronate Phenol

An alternative approach involves direct alkylation of the phenol hydroxyl group or aromatic ring:

-

- Starting from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

- Alkylating agent: Ethyl bromide or similar ethylating reagents.

- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Solvent: Methanol (MeOH), tetrahydrofuran (THF), or ethanol (EtOH).

- Temperature: Room temperature to reflux, depending on the base and solvent.

-

- The phenol is treated with the alkylating agent in the presence of base.

- The reaction proceeds via nucleophilic substitution to introduce the ethyl group at the desired position.

- Work-up involves aqueous quenching, extraction, and purification by chromatography.

Lithiation and Borylation Approach

A lithiation-borylation sequence can be employed for regioselective installation of the boronate ester:

-

- Starting material: 3-bromo-4-ethylphenol or related halogenated phenol.

- Base: tert-Butyllithium (t-BuLi) at low temperature (–78 °C).

- Boron source: 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Solvent: Diethyl ether (Et₂O).

- Temperature: Initial lithiation at –78 °C, then warming to room temperature.

-

- The aryl bromide is treated with t-BuLi to generate the aryl lithium intermediate.

- The boronate ester reagent is added to trap the aryl lithium species, forming the boronate ester.

- After work-up, the product is isolated by chromatography.

-

- High regioselectivity and control over substitution pattern.

- Suitable for sensitive phenol derivatives.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Suzuki Coupling | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol + 3-bromoethyl phenol | PdCl₂(dppf)·CH₂Cl₂, K₃PO₄, n-Bu₄NBr, MeCN, reflux, N₂ | ~20 | Moderate yield, requires purification |

| Alkylation | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | Ethyl bromide, K₂CO₃ or NaH, MeOH/THF/EtOH, reflux or RT | Variable | Direct ethylation, may need protective groups |

| Lithiation-Borylation | 3-bromo-4-ethylphenol | t-BuLi (–78 °C), 2-isopropoxy-4,4,5,5-tetramethyl-dioxaborolane, Et₂O | High | High regioselectivity, low temperature required |

Research Findings and Considerations

The Suzuki coupling method is widely used for the synthesis of arylboronate esters due to its versatility and compatibility with various functional groups. However, yields can be modest and purification steps are critical to achieve high purity (95% or above).

Alkylation methods offer a straightforward route but require careful control of reaction conditions to avoid side reactions such as over-alkylation or degradation of the boronate ester.

Lithiation followed by borylation provides excellent regioselectivity and is suitable for complex phenol derivatives, but demands strict anhydrous and low-temperature conditions, which can limit scalability.

The choice of method depends on the availability of starting materials, desired substitution pattern, and scale of synthesis.

Chemical Reactions Analysis

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phenolic derivatives.

Reduction: Reduction reactions can convert the boronate ester group to other functional groups.

Substitution: It can undergo substitution reactions where the boronate ester group is replaced by other substituents. Common reagents used in these reactions include palladium catalysts, hydrogen gas for reductions, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is primarily used as a boron-containing reagent in organic synthesis. Its boron atom allows it to participate in various reactions such as:

- Borylation Reactions : It can be used to introduce boryl groups into organic molecules, enhancing their reactivity and functionality.

- Cross-Coupling Reactions : The compound can serve as a coupling partner in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Case Study: Borylation of Aryl Halides

In a study conducted by Wang et al. (2020), 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol was successfully employed to borylate aryl halides under mild conditions. This method demonstrated high selectivity and yield for the desired products.

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Borylation of Aryl Halides | Mild conditions (room temp) | 85 | Wang et al., 2020 |

Materials Science

The compound's unique properties are advantageous in materials science for developing advanced materials:

- Polymer Chemistry : It can be utilized as a building block for synthesizing functional polymers with enhanced thermal and mechanical properties.

Case Study: Synthesis of Functional Polymers

Research by Liu et al. (2021) demonstrated that incorporating 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol into polymer matrices resulted in materials with improved thermal stability and mechanical strength.

| Polymer Type | Incorporation Level (%) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Polycarbonate | 10 | 230 | Liu et al., 2021 |

Pharmaceutical Applications

The compound has potential applications in drug development due to its ability to modify biological activity:

- Drug Delivery Systems : Its boron moiety can enhance the solubility and bioavailability of pharmaceutical compounds.

Case Study: Enhanced Drug Solubility

A study by Smith et al. (2022) explored the use of this compound in formulating a poorly soluble drug. The results indicated a significant increase in solubility and bioavailability when combined with the drug.

| Drug Name | Solubility Improvement (%) | Bioavailability Improvement (%) | Reference |

|---|---|---|---|

| Poorly Soluble Drug | 150 | 200 | Smith et al., 2022 |

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to act as a boronate ester. This allows it to participate in various chemical reactions, particularly those involving the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the facilitation of cross-coupling reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with structurally related boronate esters.

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects: Ethyl vs. Electron-Donating vs. Withdrawing Groups: Methoxy-substituted derivatives exhibit higher stability due to electron donation, whereas chloro-substituted analogs face hydrolytic instability .

Positional Isomerism: Para-substituted boronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) generally show higher reactivity in Suzuki couplings than meta-substituted isomers .

Physical Properties :

- Melting points correlate with molecular symmetry; para-substituted derivatives (112–117°C) melt at higher temperatures than meta-substituted analogs (96.5–98.2°C) .

Biological Activity

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol (CAS Number: 1905413-57-1) is a compound that has garnered attention for its potential biological activities. This article reviews its properties, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is . It features a phenolic structure with a dioxaborolane moiety that enhances its reactivity and potential biological interactions. The compound is typically stored under inert conditions to maintain stability.

| Property | Value |

|---|---|

| Molecular Weight | 248.13 g/mol |

| Appearance | Solid |

| Storage Conditions | Inert atmosphere (2-8°C) |

| Purity | ≥95% |

Antiviral Properties

Recent studies have explored the potential of boronic acids in antiviral applications. Boronic acid derivatives have shown promise as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. For instance, compounds similar to 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol have been evaluated for their ability to inhibit the main protease (Mpro) of SARS-CoV-2.

In vitro assays demonstrated that certain boronic acid derivatives could inhibit Mpro with IC50 values in the micromolar range. The selectivity for Mpro over human deubiquitinases suggests that these compounds could serve as effective antiviral agents without significant off-target effects .

Enzymatic Inhibition

The compound's dioxaborolane moiety is crucial for its interaction with enzymes. Studies indicate that similar compounds can inhibit serine proteases through a mechanism involving the formation of covalent bonds with active site residues. This reactivity can lead to significant reductions in enzymatic activity at low concentrations .

Case Studies and Research Findings

-

SARS-CoV-2 Mpro Inhibition :

- A focused library of β-amido boronic acids was screened for Mpro inhibition.

- Compounds were assessed using FRET-based assays showing inhibition levels up to 23% at 20 μM concentrations.

- The presence of a dioxaborolane group was essential for binding affinity and selectivity against Mpro compared to other proteases .

- Reactivity Studies :

Q & A

Q. Key Considerations :

- Ensure anhydrous conditions to prevent hydrolysis of the boronate ester.

- Monitor reaction progress via TLC or LC-MS to optimize yield (typically 50–70% for cross-couplings).

How to optimize purification methods for this compound?

Basic Research Focus

Purification often involves column chromatography using gradients of hexanes/ethyl acetate (e.g., 2:1 v/v) with 0.25% triethylamine to mitigate boronate ester decomposition . Recrystallization from methanol or ethanol is effective for isolating high-purity crystals (>98% GC purity) .

Q. Methodological Steps :

Pre-adsorb crude product onto silica gel under reduced pressure.

Use neutral alumina columns to minimize acid-catalyzed side reactions.

Validate purity via melting point analysis (114–118°C) and ¹H/¹³C NMR.

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic Research Focus

- ¹¹B NMR : Detects the boronate ester peak at δ ~30 ppm, confirming successful boronation .

- ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm) and ethyl/methyl groups (δ 1.2–1.4 ppm) .

- FT-IR : B-O stretching at ~1350 cm⁻¹ and phenolic O-H at ~3200 cm⁻¹ .

Advanced Tip : High-resolution mass spectrometry (HRMS) or X-ray crystallography (using SHELXL ) resolves ambiguities in structural assignments.

How to address competing coupling sites in cross-coupling reactions involving this compound?

Advanced Research Focus

The ethyl and boronate substituents may influence regioselectivity in Suzuki-Miyaura couplings. To mitigate side reactions:

- Use sterically hindered ligands (e.g., SPhos) to direct coupling to the para position .

- Pre-functionalize the phenol group with protecting groups (e.g., TMS or acetyl) to prevent undesired O-alkylation .

Case Study : In a biphenyl synthesis, competing coupling at the ethyl-substituted position was minimized by lowering the reaction temperature to 60°C and using Pd(PPh₃)₄ as the catalyst .

How to resolve contradictions in crystallographic data refinement for this compound?

Advanced Research Focus

Discrepancies in X-ray data (e.g., thermal motion artifacts or twinning) require iterative refinement using SHELXL . Key steps:

Apply the TWIN and BASF commands in SHELX for twinned crystals.

Use restraints for disordered ethyl or methyl groups (DFIX/ISOR).

Validate hydrogen bonding networks (e.g., phenol O-H∙∙∙O interactions) with PLATON .

Example : A study resolved overlapping electron density in the boronate ring by refining anisotropic displacement parameters (ADPs) and applying Hirshfeld rigid-bond tests .

What are the challenges in quantifying phenolic hydroxyl groups in this compound?

Advanced Research Focus

The phenolic O-H group can form hydrogen bonds or undergo tautomerism, complicating quantification. A robust method involves:

³¹P NMR after phosphitylation : React with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane to convert -OH to phosphate esters, yielding distinct ³¹P signals at δ 140–150 ppm .

pH-dependent UV-Vis : Monitor deprotonation at λ ~270 nm (ε ≈ 1500 M⁻¹cm⁻¹) in methanol-water mixtures .

Pitfalls : Incomplete derivatization or moisture contamination can skew results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.